Structural Identity as DAMGO Derivative: Defined by 3,5-Diiodotyrosine Modification
(3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin is structurally defined as the diiodinated derivative of DAMGO ([D-Ala2, NMe-Phe4, Gly-ol5]-enkephalin), also known as (3,5-Diiodo-Tyr1)-DAGO . This specific modification at the Tyr1 position—iodination at both the 3 and 5 positions of the phenolic ring—distinguishes it from the parent DAMGO scaffold, which contains unmodified tyrosine . The molecular formula C26H33I2N5O6 (MW 765.38) reflects the incorporation of two iodine atoms, a feature essential for its designated application as a tritiation substrate .
| Evidence Dimension | Molecular structure and intended use |
|---|---|
| Target Compound Data | Molecular formula C26H33I2N5O6; MW 765.38; designated as μ-receptor-specific analog for tritiation |
| Comparator Or Baseline | DAMGO: Molecular formula C26H35N5O6; MW 513.7; designated as selective μ-opioid agonist (no diiodo modification) |
| Quantified Difference | Mass difference of +251.68 Da due to diiodo substitution; distinct synthetic utility |
| Conditions | Product specification and vendor documentation |
Why This Matters
The diiodotyrosine moiety enables tritium labeling strategies that are unavailable with non-iodinated DAMGO, making this compound essential for radioligand binding assays, receptor autoradiography, and quantitative pharmacology studies requiring high-specific-activity probes.
